1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chloropropanoyl group and a trifluoropropyl group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one typically involves the following steps:
Formation of Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of Chloropropanoyl Group: The chloropropanoyl group can be introduced through an acylation reaction using 2-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of Trifluoropropyl Group: The trifluoropropyl group can be introduced via a nucleophilic substitution reaction using 3,3,3-trifluoropropyl bromide or iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazolidinones.
Scientific Research Applications
1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
- 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-2-one
- 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-5-one
Comparison:
- Structural Differences: The position of the substituents on the imidazolidinone ring may vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one may exhibit unique properties such as enhanced stability, solubility, or bioavailability compared to its analogs.
Properties
IUPAC Name |
1-(2-chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O2/c1-6(10)8(17)15-4-7(16)14(5-15)3-2-9(11,12)13/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOTZNLFCDLAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)N(C1)CCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.